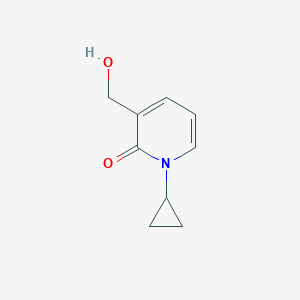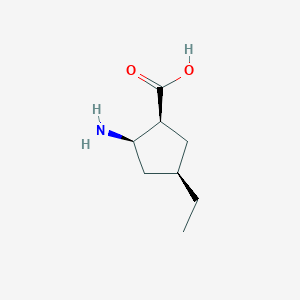![molecular formula C14H16N2O2 B13153154 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide](/img/structure/B13153154.png)
4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide is an organic compound with the molecular formula C14H16N2O2. It features a benzamide core substituted with a furan ring and an amino group, making it a compound of interest in various fields of research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide typically involves the reaction of N-methylbenzamide with furan-2-ylmethylamine. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. The use of coupling reagents such as DMT/NMM/TsO− or EDC is common to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and the use of efficient coupling reagents can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamide derivatives.
Applications De Recherche Scientifique
4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylbenzamide: Lacks the furan ring and amino group, making it less versatile in chemical reactions.
Furan-2-ylmethylamine: Contains the furan ring but lacks the benzamide core, limiting its applications.
4-{[(Furan-2-ylmethyl)amino]methyl}benzamide: Similar structure but without the N-methyl group, affecting its reactivity and biological activity.
Uniqueness
4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide is unique due to the presence of both the furan ring and the N-methylbenzamide core, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
4-[(furan-2-ylmethylamino)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C14H16N2O2/c1-15-14(17)12-6-4-11(5-7-12)9-16-10-13-3-2-8-18-13/h2-8,16H,9-10H2,1H3,(H,15,17) |
Clé InChI |
CNUCZUOAJJGOPQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)CNCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13153071.png)



![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)




![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)

phosphanium iodide](/img/structure/B13153147.png)

![5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13153157.png)
